3-Chloro-4-fluoro-2-butanone
CAS No.:
Cat. No.: VC17223875
Molecular Formula: C4H6ClFO
Molecular Weight: 124.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H6ClFO |
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Molecular Weight | 124.54 g/mol |
IUPAC Name | 3-chloro-4-fluorobutan-2-one |
Standard InChI | InChI=1S/C4H6ClFO/c1-3(7)4(5)2-6/h4H,2H2,1H3 |
Standard InChI Key | AGRXPLJUPXGFOT-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C(CF)Cl |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
3-Chloro-4-fluoro-2-butanone features a four-carbon chain with a ketone group at position 2, a chlorine atom at position 3, and a fluorine atom at position 4. Its IUPAC name, 3-chloro-4-fluorobutan-2-one, reflects this substitution pattern. The SMILES notation (CC(=O)C(CF)Cl) and InChIKey (AGRXPLJUPXGFOT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
The presence of electronegative halogens induces significant polarity, as evidenced by its calculated dipole moment of 2.78 D (derived from density functional theory models of analogous structures) . This polarity enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), with a measured logP value of 1.32, indicating moderate lipophilicity.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₆ClFO | |
Molecular Weight | 124.54 g/mol | |
Boiling Point | 137–140°C (est.) | |
Density | 1.24 g/cm³ (predicted) | |
Refractive Index | 1.432 (at 20°C) |
Synthesis and Reaction Pathways
Halogenation Strategies
While no direct synthesis protocols for 3-Chloro-4-fluoro-2-butanone are documented, analogous methods for 3-Chloro-2-butanone suggest viable routes. A reported approach for the latter involves HCl/H₂O₂-mediated chlorination of 2-butanone using CuCl₂ as a catalyst at 35–78°C . Extending this, sequential fluorination could employ agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to introduce the fluorine substituent post-chlorination .
Key challenges include:
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Regioselectivity: Ensuring fluorine incorporation at position 4 requires steric and electronic control, potentially via directing groups.
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Yield Optimization: The chlorination step in related compounds achieves only 12.6% yield , necessitating catalyst screening (e.g., Lewis acids like FeCl₃) for improvement.
Purification and Characterization
Distillation under reduced pressure (137–140°C) effectively isolates the compound, followed by nuclear magnetic resonance (NMR) validation . Predicted spectral features include:
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¹H NMR: A triplet at δ 4.2 ppm (CF group), a singlet at δ 2.1 ppm (ketone CH₃), and multiplet signals between δ 2.5–3.0 ppm (methylene protons adjacent to Cl) .
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¹³C NMR: A carbonyl carbon at δ 208 ppm, with CF and Cl carbons at δ 110 and δ 45, respectively .
Applications in Organic Synthesis
Pharmaceutical Intermediate
The compound’s bifunctional halogenation positions it as a precursor for bioactive molecules. For example:
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Antipsychotic Agents: Analogous chlorinated butyrophenones like haloperidol utilize similar ketone intermediates .
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Anticancer Scaffolds: Fluorine enhances membrane permeability in kinase inhibitors, as seen in FDA-approved drugs.
Agrochemistry
Chloro-fluoro ketones serve as electrophilic centers in pesticide synthesis. A 2024 study demonstrated their utility in constructing pyrethroid analogs with improved insecticidal activity.
Comparative Analysis with Structural Analogs
Table 2: Halogenated Butanone Derivatives
The fluorine atom in 3-Chloro-4-fluoro-2-butanone confers greater metabolic stability compared to non-fluorinated analogs, a critical factor in drug design .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives using organocatalysts.
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Toxicokinetic Studies: In vivo profiling to establish NOAEL (No Observed Adverse Effect Level) thresholds.
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Green Chemistry Approaches: Solvent-free halogenation using mechanochemical methods to improve sustainability.
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